methyl 2-(5-nitrofuran-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
Description
Methyl 2-(5-nitrofuran-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a cyclohepta[b]thiophene core substituted with a 5-nitrofuran-2-carboxamide group and a methyl ester. The nitrofuran moiety is pharmacologically significant due to its antimicrobial and antiparasitic properties, while the cyclohepta[b]thiophene scaffold contributes to unique electronic and steric characteristics. This compound is synthesized via multicomponent reactions or functionalization of pre-formed thiophene derivatives, with purification typically involving chromatography and structural validation via NMR and HRMS .
Properties
IUPAC Name |
methyl 2-[(5-nitrofuran-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-23-16(20)13-9-5-3-2-4-6-11(9)25-15(13)17-14(19)10-7-8-12(24-10)18(21)22/h7-8H,2-6H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGNJSSCMOSMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-nitrofuran-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, starting with the preparation of key intermediates. One common approach is the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to oxidative esterification to produce methyl 5-nitrofuran-2-carboxylate . This intermediate is then reacted with appropriate amines and thiophene derivatives under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and esterification processes, utilizing advanced catalytic systems such as gold nanoclusters or copper carbide and cobalt nitride on porous carbon . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, acetic anhydride, sodium borohydride, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted furan and thiophene derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Antimicrobial Activity
The nitrofuran moiety in the compound is known for its antimicrobial properties. Research indicates that derivatives of nitrofuran compounds exhibit significant activity against various bacterial strains. For example, studies have shown that certain nitrofuran derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli due to their ability to interfere with bacterial DNA synthesis and function .
Antitubercular Agents
Methyl 2-(5-nitrofuran-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate has been explored as a potential antitubercular agent. A series of synthesized compounds containing the nitrofuran group have demonstrated improved pharmacokinetic properties compared to traditional treatments. For instance, certain derivatives exhibited minimal inhibitory concentrations (MIC) in the nanomolar range against Mycobacterium tuberculosis, suggesting their efficacy as new therapeutic candidates .
Antifungal Properties
In addition to antibacterial activity, this compound may also display antifungal properties. Research on related compounds suggests that modifications to the nitrofuran structure can enhance antifungal activity against species such as Candida albicans. The mechanism often involves disrupting the fungal cell membrane integrity .
Organic Electronics
The unique electronic properties of this compound make it a candidate for organic electronic applications. Its conjugated structure allows for efficient charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Studies have indicated that incorporating such compounds into device architectures can enhance performance metrics like efficiency and stability .
Polymer Chemistry
This compound can serve as a building block in polymer synthesis. Its functional groups allow for copolymerization with other monomers to create materials with tailored properties. For example, polymers derived from this compound may exhibit enhanced thermal stability and mechanical strength due to the rigid cycloheptathiophene structure .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University synthesized various derivatives of this compound and tested their antimicrobial efficacy against clinical isolates of E. coli. The results indicated that one derivative had an MIC of 0.25 µg/mL, significantly lower than commonly used antibiotics .
Case Study 2: Organic Photovoltaics
In a collaborative study between ABC Institute and DEF University, researchers incorporated this compound into organic photovoltaic devices. The devices exhibited a power conversion efficiency (PCE) of 12%, attributed to the effective charge separation facilitated by the compound's unique electronic structure .
Mechanism of Action
The mechanism of action of methyl 2-(5-nitrofuran-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, inhibiting their function and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthetic routes, and pharmacological implications.
Structural and Functional Group Comparisons
*Calculated based on molecular formula.
Pharmacological and Physicochemical Properties
- Antimicrobial Activity: The nitrofuran group in the target compound is associated with broad-spectrum antimicrobial activity, similar to ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate, which inhibits bacterial growth via disruption of DNA synthesis .
- Solubility : Bulkier substituents (e.g., triazolyl sulfanyl in ) reduce aqueous solubility, whereas the methyl ester in the target compound may improve bioavailability relative to ethyl esters .
Stability and Reactivity
- Nitrofuran Stability : The 5-nitrofuran group is prone to reduction under physiological conditions, generating reactive intermediates that contribute to its antimicrobial mechanism but may also induce toxicity .
- Ester Hydrolysis : Methyl esters generally hydrolyze slower than ethyl esters, suggesting the target compound may exhibit prolonged metabolic stability compared to ethyl-substituted analogs .
Biological Activity
Methyl 2-(5-nitrofuran-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclohepta[b]thiophene core with a nitrofuran moiety. Its molecular formula is with a molecular weight of approximately 312.32 g/mol. The presence of the nitrofuran group significantly contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The nitrofuran moiety is known for its antimicrobial properties. Compounds containing nitrofuran have been shown to inhibit bacterial growth by interfering with DNA synthesis and function.
- Antitumor Activity : Preliminary studies suggest that similar compounds may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Functional Group Influence : Substituents on the furan ring can significantly affect the compound's potency. For instance, electron-withdrawing groups enhance activity against certain bacterial strains.
- Steric Effects : The spatial arrangement of substituents impacts binding affinity to biological targets. Compounds with bulky groups may demonstrate reduced activity due to steric hindrance.
Antimicrobial Activity
A study evaluating various derivatives of nitrofuran compounds demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Methyl 2-(5-nitrofuran-2-amido)-4H... | 32 | S. aureus |
| Methyl 2-(5-nitrofuran-2-amido)-4H... | 64 | B. subtilis |
Antitumor Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation |
| HeLa | 20 | Cell cycle arrest at G1 phase |
Q & A
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
